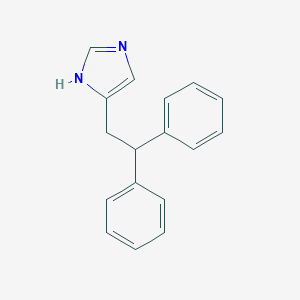

5-(2,2-diphenylethyl)-1H-imidazole

准备方法

CDP840 的合成涉及多个步骤,首先是制备关键中间体 3-环戊氧基-4-甲氧基苯甲醛。然后对该中间体进行一系列反应,包括与苯乙胺缩合,然后环化和吡啶环形成。最终产物通过纯化和结晶过程获得 .

化学反应分析

科学研究应用

Synthesis and Structural Characteristics

5-(2,2-diphenylethyl)-1H-imidazole belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the diphenylethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Jain et al. demonstrated that various synthesized imidazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Pathogen |

|---|---|---|

| Compound A | 28 | E. coli |

| Compound B | 32 | Pseudomonas aeruginosa |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of imidazole derivatives are also noteworthy. Research indicates that compounds containing the imidazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications on the imidazole ring can enhance cytotoxic effects against different cancer cell lines .

Antitubercular Activity

This compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. A study by Amini et al. reported that certain derivatives exhibited promising inhibition percentages compared to standard drugs like rifampicin .

Table 2: Antitubercular Activity of Imidazole Derivatives

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| Compound C | 50 | Rifampicin |

| Compound D | 34 | Ethambutol |

| This compound | TBD | TBD |

Case Study: Antimicrobial Efficacy

A study conducted by Brahmbhatt et al. synthesized several imidazole derivatives and evaluated their antimicrobial efficacy using various methods, including the cylinder well diffusion method . The findings indicated that certain derivatives had higher efficacy than traditional antibiotics.

Case Study: Anticancer Activity

Research published in ACS Omega explored the anticancer potential of substituted imidazoles against breast cancer cell lines . The study revealed that specific structural modifications significantly enhanced cytotoxicity.

作用机制

CDP840 通过选择性抑制主要存在于促炎细胞中的 PDE-4 同工酶发挥作用。通过抑制 PDE-4,CDP840 提高细胞内 cAMP 水平,从而抑制炎症介质的释放。这种机制减弱了炎症反应,在哮喘和 COPD 等疾病中提供治疗益处 .

相似化合物的比较

CDP840 与其他 PDE-4 抑制剂(如罗利普兰)相比。尽管这两种化合物都抑制 PDE-4,但 CDP840 作为一种简单的竞争性抑制剂,而罗利普兰则表现出复杂的动力学。此外,CDP840 在人体中耐受性良好,不像罗利普兰与不良反应有关 . 类似化合物包括:

- 罗利普兰

- 西洛米司

- 罗氟米司

生物活性

5-(2,2-diphenylethyl)-1H-imidazole is a compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole with suitable alkylating agents to introduce the diphenylethyl group. The method can vary, but common approaches include:

- Condensation Reactions : Utilizing imidazole derivatives and phenethyl bromides in a base-catalyzed reaction.

- Cyclization Methods : Employing cyclization techniques that involve imidazole precursors and diphenylethyl moieties.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Antiviral Activity : The compound has been studied for its efficacy against various viral infections, particularly hepatitis C virus (HCV). It functions as an NS5A inhibitor, which is crucial for HCV replication. In vitro studies have shown that it possesses potent antiviral activity with EC50 values in the low micromolar range against HCV genotype 1b .

- Anti-inflammatory Effects : Research indicates that imidazole derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory mediators and exhibit significant activity in models of inflammation .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacteria and fungi. Studies have reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed in disk diffusion assays .

Case Studies and Research Findings

- Antiviral Efficacy : A study evaluating the antiviral potential of various imidazole derivatives found that this compound significantly reduced HCV replication in cell lines. The compound's selectivity index was calculated to assess its safety profile compared to its antiviral efficacy .

- Anti-inflammatory Mechanism : In a model assessing the anti-inflammatory effects of imidazole derivatives, this compound was shown to inhibit nitric oxide production and reduce inflammatory cytokines in macrophage cultures. This suggests its potential use in treating inflammatory diseases .

- Antimicrobial Studies : In antimicrobial screening against various pathogens, this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Table 1: Antiviral Activity of this compound

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | <1 | >1000 | >1000 |

Table 2: Antimicrobial Activity Comparison

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | E. coli: 20 |

| S. aureus: 22 | |

| B. subtilis: 21 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,2-diphenylethyl)-1H-imidazole and related imidazole derivatives?

Imidazole derivatives are typically synthesized via condensation reactions. For example, multi-component reactions involving aldehydes, ammonium acetate, and ketones under reflux conditions (e.g., ethanol or methanol as solvents) are widely used. describes the synthesis of substituted imidazoles using a benzil-ammonia-aldehyde system, optimized via temperature control (65°C) and solvent selection. Key reagents include dibenzoyl, aromatic aldehydes, and ammonium acetate, with purification by column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Structural elucidation relies on:

- FT-IR : To identify functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for imidazole rings) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity (e.g., phenyl protons at δ 7.2–7.5 ppm) .

- X-ray crystallography : For absolute configuration determination, as demonstrated in , where planar imidazole cores and dihedral angles with substituents were resolved .

- Elemental analysis : To validate purity and stoichiometry .

Q. How does the substitution pattern on the imidazole ring influence its chemical reactivity?

Substituents like phenyl groups (e.g., 2,4,5-triphenyl variants) enhance steric hindrance, reducing nucleophilic attack at the N1 position. Electron-withdrawing groups (e.g., nitro or halogens) increase electrophilicity at the C2 position, facilitating further functionalization. highlights how substituents such as 4-chlorophenyl or 4-methoxyphenyl modulate reactivity in Suzuki coupling or nucleophilic substitution reactions .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of imidazole derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are employed to study interactions with biological targets like EGFR (epidermal growth factor receptor). details the use of docking scores to evaluate binding affinities of 2-phenyl-1H-benzimidazole derivatives, complemented by ADMET predictions to assess drug-likeness . Pharmacophore modeling can further identify critical hydrogen-bonding and hydrophobic interactions .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between NMR, IR, and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. In , intramolecular C–H⋯π interactions and hydrogen-bonding networks observed in X-ray data clarified ambiguities in NOESY spectra. Cross-validation with high-resolution mass spectrometry (HRMS) and computational NMR chemical shift prediction tools (e.g., ACD/Labs) is recommended .

Q. What strategies optimize reaction conditions for imidazole synthesis to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for SN2 pathways .

- Catalyst use : Transition-metal-free conditions (e.g., KOH in DMSO for allylation) reduce side reactions, as shown in .

- Temperature control : Lower temperatures (0–5°C) minimize byproducts in condensation steps .

- Workflow : Sequential extraction (e.g., diethyl ether/water) and recrystallization (methanol/diethyl ether) improve purity .

Q. What are the challenges in achieving enantioselective synthesis of chiral imidazole derivatives?

Chiral N-substituents (e.g., amino alcohol moieties) require asymmetric catalysis or chiral auxiliaries. achieved enantioselectivity using L-phenylalaninol as a chiral precursor, with diastereomeric resolution via slow evaporation crystallization. However, racemization at high temperatures remains a hurdle, necessitating low-temperature protocols (<50°C) .

Q. How do intramolecular interactions (e.g., hydrogen bonding, π-stacking) stabilize imidazole derivatives in solid-state structures?

X-ray studies () reveal that C–H⋯O/N hydrogen bonds and π-π stacking between aromatic rings contribute to crystal packing. For example, in 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, C–H⋯O bonds form infinite chains along the b-axis, while allyl groups introduce torsional strain, affecting solubility .

属性

IUPAC Name |

5-(2,2-diphenylethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWCKWISXYESMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144986 | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102390-63-6 | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102390636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。